N'-[4-(diethylamino)benzylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide
Description
Chemical Structure and Synthesis N'-[4-(Diethylamino)benzylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide is a hydrazone derivative featuring a benzimidazole-thioacetohydrazide core. The compound incorporates a 4-(diethylamino)benzylidene moiety at the hydrazide nitrogen and a 1-ethylbenzimidazole-2-thio group at the acetohydrazide sulfur (Figure 1). Its synthesis typically follows a multi-step protocol:
Formation of the benzimidazole-thioacetate intermediate: Reacting 1-ethyl-1H-benzimidazole-2-thiol with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) yields the thioester intermediate.
Hydrazinolysis: Treatment with hydrazine hydrate converts the ester to the hydrazide.
Schiff base condensation: Reaction with 4-(diethylamino)benzaldehyde under reflux in ethanol produces the final hydrazone .
Properties
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5OS/c1-4-26(5-2)18-13-11-17(12-14-18)15-23-25-21(28)16-29-22-24-19-9-7-8-10-20(19)27(22)6-3/h7-15H,4-6,16H2,1-3H3,(H,25,28)/b23-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGIFRFIHFWBHB-HZHRSRAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[4-(diethylamino)benzylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide is a synthetic compound that has garnered interest due to its potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Synthesis
The compound belongs to a class of hydrazones and contains several functional groups that contribute to its biological activity. The synthesis typically involves the condensation of 4-(diethylamino)benzaldehyde with 2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide. Characterization of the compound is usually performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
Antibacterial Activity
Recent studies have investigated the antibacterial properties of this compound against various bacterial strains. The results indicate significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 50 |
| Klebsiella pneumoniae | 18 | 25 |
| Staphylococcus aureus | 20 | 10 |
These findings suggest that the compound could be a potential candidate for developing new antibacterial agents, particularly against resistant strains.
Anticancer Activity
The anticancer potential of this compound has also been explored in various cancer cell lines. Notably, it exhibits cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Induction of apoptosis |
| A549 | 7.5 | Inhibition of cell proliferation |
In vitro studies demonstrate that the compound induces apoptosis through the activation of caspase pathways, leading to significant reductions in cell viability.
Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, this compound has shown promising anti-inflammatory effects in experimental models.
Research indicates that the compound can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Case Studies
A notable case study involved the application of this compound in a murine model of inflammation. The results demonstrated a marked decrease in paw edema compared to control groups treated with standard anti-inflammatory drugs.
Comparison with Similar Compounds
Key Functional Groups
- Benzimidazole-thio group : Enhances π-π stacking and hydrogen-bonding interactions with biological targets.
- Diethylamino substituent: Improves solubility and membrane permeability due to its electron-donating and hydrophobic properties.
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
The biological activity of hydrazone derivatives is highly dependent on substituents at the benzylidene and heterocyclic moieties. Table 1 highlights key structural analogs and their modifications.
Table 1: Structural Comparison of Hydrazone Derivatives
Key Observations :
- Electron-donating groups (e.g., diethylamino, dimethylamino) at the benzylidene position improve solubility and target engagement .
- Halogenation (e.g., 5-Cl in benzoxazole derivatives) enhances metabolic stability and enzyme inhibition .
- Benzimidazole vs. benzothiazole cores : Benzimidazole derivatives exhibit stronger DNA intercalation, while benzothiazoles show higher selectivity for kinase targets .
Key Findings :
- The target compound demonstrates potent Akt inhibition (IC₅₀ = 0.50 µg/mL), comparable to benzimidazole analogs but with improved selectivity due to the diethylamino group .
- Triazole-thio derivatives (e.g., from ) show superior antimetastatic effects but lower cytotoxicity (EC₅₀ = 1.2–3.8 µM) compared to benzimidazole-based compounds.
- Benzothiazole-thio derivatives exhibit broader anticancer activity but require higher concentrations for efficacy, suggesting reduced target affinity .
Selectivity and Toxicity Profiles
- Target Compound : Displays moderate selectivity for cancer cells (SI = 4.2–6.8) due to the 1-ethylbenzimidazole group, which reduces off-target interactions .
- COX-1 Inhibitors: Compounds like N′-(4-dimethylaminobenzylidene)-2-[(5-chlorobenzoxazol-2-yl)thio]acetohydrazide show >90% COX-1 inhibition at 10 µM but lack antitumor efficacy, highlighting a trade-off between anti-inflammatory and anticancer properties .
- Benzothiazole Derivatives : Exhibit higher toxicity to healthy NIH3T3 cells (IC₅₀ = 12–25 µM), limiting therapeutic utility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
